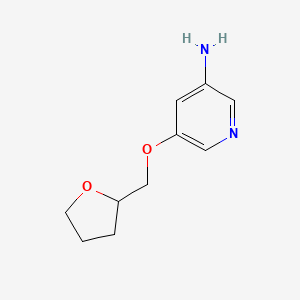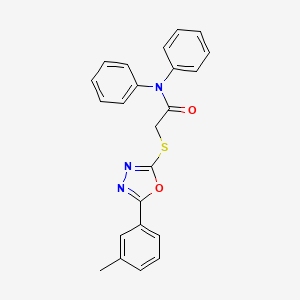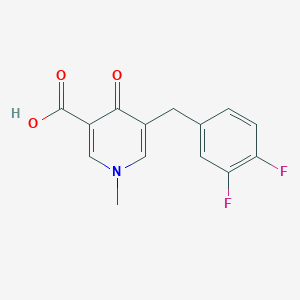
5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 3,4-difluorobenzyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl halide derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxylated derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be studied for its effects on various biological targets, such as enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions within cells.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its chemical properties.
Manufacturing: It can be used in the synthesis of advanced materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The presence of the 3,4-difluorobenzyl group can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
- 5-(3,4-Dichlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-(3,4-Dimethoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-(3,4-Dimethylbenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Uniqueness: The presence of the 3,4-difluorobenzyl group in 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid imparts unique properties compared to its analogs. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C14H11F2NO3 |
|---|---|
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
5-[(3,4-difluorophenyl)methyl]-1-methyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F2NO3/c1-17-6-9(13(18)10(7-17)14(19)20)4-8-2-3-11(15)12(16)5-8/h2-3,5-7H,4H2,1H3,(H,19,20) |
Clave InChI |
SGSMZNQVCLYVRG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)

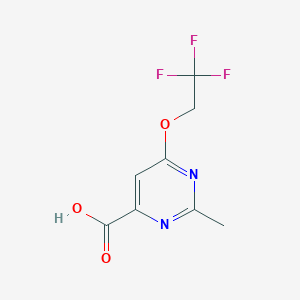

![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)
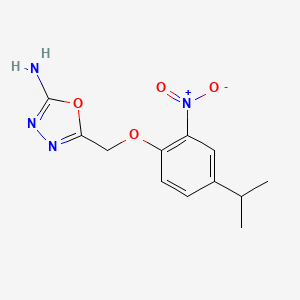
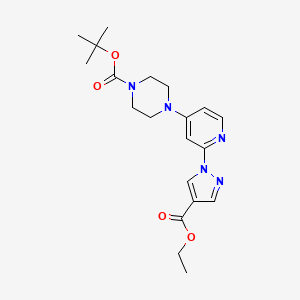
![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
![6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778966.png)
![tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B11778967.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)
